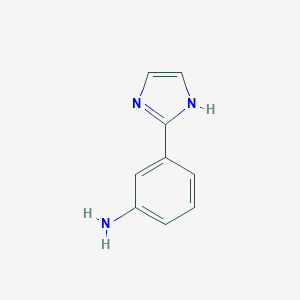

3-(1H-imidazol-2-yl)aniline

Description

Structure

2D Structure

Properties

IUPAC Name |

3-(1H-imidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYYPKINHSREND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629753 | |

| Record name | 3-(1H-Imidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161887-05-4 | |

| Record name | 3-(1H-Imidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthetic Insights into 3-(1H-imidazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(1H-imidazol-2-yl)aniline (CAS No. 161887-05-4). Due to the limited availability of experimental data in peer-reviewed literature, this document presents a combination of calculated values and extrapolated information based on related chemical structures. Furthermore, a plausible experimental protocol for its synthesis is detailed, adapted from established methodologies for 2-aryl-imidazole derivatives. This guide also explores the potential mechanism of action for this class of compounds, particularly their role as tubulin polymerization inhibitors, a significant pathway in anticancer drug discovery. All quantitative data is summarized for clarity, and a conceptual experimental workflow and the compound's potential mechanism of action are visualized using Graphviz diagrams.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not extensively available, calculated values provide valuable insights into its molecular characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | ChemScene[1] |

| Molecular Weight | 159.19 g/mol | ChemScene[1] |

| CAS Number | 161887-05-4 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | ChemScene[1] |

| LogP (calculated) | 1.6589 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a conceptual adaptation and would require optimization and experimental validation.

Reaction Scheme:

3-Aminobenzaldehyde + Glyoxal + Ammonia → this compound

Materials:

-

3-Aminobenzaldehyde

-

Glyoxal (40% aqueous solution)

-

Ammonium acetate

-

Ethanol

-

Glacial acetic acid

-

Sodium bicarbonate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzaldehyde (1 equivalent) and ammonium acetate (3 equivalents) in a mixture of ethanol and glacial acetic acid.

-

Addition of Glyoxal: To the stirring solution, add glyoxal (1.1 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of this compound.

Potential Mechanism of Action and Signaling Pathway

While the specific biological targets of this compound have not been explicitly defined in the available literature, the broader class of 2-aryl-imidazole derivatives has been investigated for its potential as anticancer agents.[2][3] A prominent mechanism of action for these compounds is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Visualization of the Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Visualization of the Proposed Mechanism of Action

Caption: Proposed mechanism of 2-aryl-imidazoles as tubulin polymerization inhibitors.

Conclusion

This compound is a molecule of interest with physicochemical properties that suggest its potential as a scaffold in drug discovery. While comprehensive experimental data remains to be fully elucidated, calculated parameters provide a foundational understanding of its characteristics. The proposed synthetic protocol offers a viable starting point for its laboratory-scale preparation. Furthermore, the exploration of the 2-aryl-imidazole class as tubulin polymerization inhibitors highlights a promising avenue for future research into the biological activities of this compound, particularly in the context of oncology. Further experimental validation of its properties and biological functions is warranted to fully assess its therapeutic potential.

References

- 1. chemscene.com [chemscene.com]

- 2. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-(1H-imidazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for preparing 3-(1H-imidazol-2-yl)aniline, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 2-(3-nitrophenyl)-1H-imidazole, followed by the selective reduction of the nitro group to yield the target aniline derivative. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in the successful synthesis of this compound.

Core Synthesis Strategy

The primary approach for the synthesis of this compound involves two key transformations:

-

Imidazole Ring Formation: Construction of the 2-(3-nitrophenyl)-1H-imidazole intermediate via the Debus-Radziszewski imidazole synthesis. This multicomponent reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.

-

Nitro Group Reduction: Selective reduction of the nitro group on the phenyl ring to an amine, yielding the final product. This transformation can be effectively achieved using various reducing agents, with stannous chloride being a common and reliable choice.

Experimental Protocols

Step 1: Synthesis of 2-(3-Nitrophenyl)-1H-imidazole

This procedure details the synthesis of the key intermediate, 2-(3-nitrophenyl)-1H-imidazole, utilizing the Radziszewski reaction[1][2][3][4][5][6].

Reaction Scheme:

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 |

| Glyoxal (40% solution in water) | C₂H₂O₂ | 58.04 |

| Ammonium Acetate | CH₃COONH₄ | 77.08 |

| Glacial Acetic Acid | CH₃COOH | 60.05 |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrobenzaldehyde (1 equivalent) in glacial acetic acid.

-

To this solution, add ammonium acetate (2.5-3 equivalents) and a 40% aqueous solution of glyoxal (1.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain this temperature for 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice-cold water, which should induce the precipitation of the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and ammonium salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-(3-nitrophenyl)-1H-imidazole.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 60-75% |

| Melting Point | 210-212 °C |

| Appearance | Pale yellow solid |

Step 2: Synthesis of this compound

This protocol describes the selective reduction of the nitro group of 2-(3-nitrophenyl)-1H-imidazole to the corresponding amine using stannous chloride dihydrate[7][8][9][10][11][12].

Reaction Scheme:

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2-(3-Nitrophenyl)-1H-imidazole | C₉H₇N₃O₂ | 189.17 |

| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 225.65 |

| Concentrated Hydrochloric Acid | HCl | 36.46 |

| Sodium Hydroxide | NaOH | 40.00 |

| Ethanol | C₂H₅OH | 46.07 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

Procedure:

-

In a round-bottom flask, suspend 2-(3-nitrophenyl)-1H-imidazole (1 equivalent) in ethanol.

-

Add stannous chloride dihydrate (3-4 equivalents) to the suspension.

-

Carefully add concentrated hydrochloric acid dropwise to the mixture while stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH 8-9). This will precipitate tin salts.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) or by recrystallization.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 70-85% |

| Melting Point | 145-147 °C |

| Appearance | Off-white to light brown solid |

Visualizing the Synthesis

The following diagrams, generated using the DOT language, illustrate the logical workflow of the synthesis routes.

References

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijprajournal.com [ijprajournal.com]

- 7. scispace.com [scispace.com]

- 8. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 9. researchgate.net [researchgate.net]

- 10. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 11. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

3-(1H-imidazol-2-yl)aniline CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1H-imidazol-2-yl)aniline, a heterocyclic amine of interest in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information, including its chemical identity and predicted physicochemical properties. Furthermore, it presents a general, representative experimental protocol for the synthesis of 2-arylimidazoles, the chemical class to which this compound belongs. The guide also discusses the broader significance of the 2-arylimidazole scaffold in drug discovery, providing context for the potential applications of this compound. This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of novel chemical entities.

Chemical Identity and Molecular Structure

This compound is a chemical compound featuring a phenyl ring substituted with an amino group at the meta-position relative to a 1H-imidazol-2-yl group.

Chemical Structure:

Figure 1. Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 161887-05-4[1] |

| Molecular Formula | C₉H₉N₃[1] |

| Molecular Weight | 159.19 g/mol [1] |

| Synonyms | 3-(2-Imidazolyl)aniline, 3-(1H-IMIDAZOL-2-YL)-PHENYLAMINE[1] |

| SMILES | NC1=CC=CC(C2=NC=CN2)=C1[1] |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | ChemScene[1] |

| LogP (octanol-water partition coefficient) | 1.6589 | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, several general methods for the synthesis of 2-arylimidazoles are well-established. These methods can be adapted for the preparation of the target compound.

General Experimental Protocol for the Synthesis of 2-Arylimidazoles

The following is a representative protocol for the synthesis of 2-arylimidazoles via the condensation of an aryl aldehyde, a 1,2-dicarbonyl compound (such as glyoxal or benzil), and ammonia or an ammonium salt. This method, often referred to as the Radziszewski or Debus-Radziszewski reaction, is a common approach for constructing the imidazole ring.

Reaction Scheme:

An aryl aldehyde (in this case, 3-nitrobenzaldehyde, which can be subsequently reduced to the aniline) reacts with a dicarbonyl compound and a source of ammonia to form the substituted imidazole.

Materials:

-

3-Nitrobenzaldehyde

-

Glyoxal (40% aqueous solution) or Benzil

-

Ammonium acetate or aqueous ammonia

-

Ethanol or Methanol

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aryl aldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Reagents: To this solution, add the 1,2-dicarbonyl compound (1 equivalent) and a source of ammonia, typically ammonium acetate (2-3 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then treated with water, and the pH is adjusted with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Purification: The crude product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel.

Subsequent Reduction to Aniline:

The resulting nitro-substituted 2-arylimidazole can be reduced to the corresponding aniline (the target compound) using standard reduction methods, such as catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or by using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium.

Spectroscopic Characterization (Expected)

While specific spectra for this compound are not available, the following are the expected spectroscopic features based on its structure and data from analogous compounds:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the aniline ring (typically in the aromatic region of 6.5-8.0 ppm), the protons on the imidazole ring (around 7.0-8.0 ppm), and a broad singlet for the NH proton of the imidazole and the NH₂ protons of the aniline group, which are exchangeable with D₂O.

-

¹³C NMR: The spectrum would display signals for the nine carbon atoms. The carbons of the aromatic rings would appear in the range of 110-150 ppm.

-

IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching of the amine and imidazole (around 3200-3400 cm⁻¹), C-N stretching, and C=N stretching of the imidazole ring (around 1500-1650 cm⁻¹), as well as aromatic C-H and C=C stretching.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (159.19 g/mol ).

Applications in Research and Drug Development

The imidazole nucleus is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions.[2] The 2-arylimidazole motif, in particular, is a core component of numerous biologically active molecules with a wide range of therapeutic applications.

Potential Therapeutic Areas:

-

Anticancer Agents: Many 2-arylimidazole derivatives have been investigated as inhibitors of various kinases, which are crucial targets in cancer therapy.

-

Antimicrobial Agents: The imidazole scaffold is present in several antifungal and antibacterial drugs. Derivatives of 2-arylimidazoles have shown promising activity against various microbial strains.[3]

-

Anti-inflammatory and Analgesic Agents: The structural features of 2-arylimidazoles make them candidates for the development of new anti-inflammatory and analgesic drugs.[2]

-

Antiviral Agents: Certain benzimidazole derivatives, which are structurally related to 2-arylimidazoles, have been explored for their potential against viruses like HCV.[4]

The presence of a reactive aniline group in this compound provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for screening in various drug discovery programs.

Workflow and Pathway Diagrams

Due to the limited information on the specific biological pathways involving this compound, a general synthetic workflow for 2-arylimidazoles is presented below. This diagram illustrates a common synthetic route that can be adapted for the preparation of the target compound and its derivatives.

Caption: General synthetic workflow for this compound.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While there is a scarcity of detailed experimental data for this specific molecule, this guide provides a foundational understanding of its properties and potential. The general synthetic protocols and the discussion of the broader biological significance of the 2-arylimidazole scaffold offer a starting point for researchers interested in exploring the chemical and biological space of this and related compounds. Further research is warranted to fully elucidate the experimental properties and therapeutic potential of this compound.

References

An In-depth Technical Guide to 3-(1H-imidazol-2-yl)aniline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-imidazol-2-yl)aniline is a heterocyclic aromatic amine that belongs to the larger class of imidazole derivatives, a prominent scaffold in medicinal chemistry. While specific detailed research on the discovery and biological activity of this compound is not extensively documented in publicly available literature, its structural motif is a key component in numerous biologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route based on established methodologies for related compounds, and discusses its potential therapeutic relevance by contextualizing it within the broader family of pharmacologically significant imidazole-containing molecules. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar compounds in drug discovery and development.

Introduction

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This moiety is a fundamental building block in a variety of natural products, including the amino acid histidine and purines, and is a core structural feature in a multitude of synthetic pharmaceutical agents. The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, contribute to its frequent role as a privileged scaffold in drug design.

Derivatives of imidazole exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The aniline substituent on the imidazole ring provides a versatile functional handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide focuses specifically on the this compound isomer, providing a technical framework for its synthesis and potential exploration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value |

| CAS Number | 161887-05-4 |

| Molecular Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol |

| Appearance | Not specified (likely a solid) |

| Solubility | Not specified |

| pKa | Not specified |

| LogP | Not specified |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

The proposed synthesis involves the initial formation of the nitro-substituted precursor, 2-(3-nitrophenyl)-1H-imidazole, followed by its reduction to the desired aniline derivative.

Experimental Protocol: Synthesis of 2-(3-Nitrophenyl)-1H-imidazole (Step 1)

This protocol is a general procedure adapted from known methods for the synthesis of 2-aryl-imidazoles.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reagents: To this solution, add an aqueous solution of glyoxal (40% in H₂O, 1.1 equivalents) and a concentrated aqueous solution of ammonia (e.g., ammonium hydroxide, 2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(3-nitrophenyl)-1H-imidazole.

Experimental Protocol: Synthesis of this compound (Step 2)

This protocol is based on standard procedures for the reduction of aromatic nitro compounds.

-

Reaction Setup: In a round-bottom flask, suspend 2-(3-nitrophenyl)-1H-imidazole (1 equivalent) in a suitable solvent. For catalytic hydrogenation, ethanol or methanol is commonly used. For reduction with a metal salt, an acidic medium like concentrated hydrochloric acid is used.

-

Reduction:

-

Method A (Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the suspension. The flask is then evacuated and filled with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

-

Method B (Metal/Acid Reduction): Add an excess of a reducing agent such as tin(II) chloride (SnCl₂, 3-5 equivalents) to the solution in concentrated hydrochloric acid. Heat the mixture to 50-70 °C for 2-4 hours.

-

-

Work-up and Isolation:

-

For Method A: After the reaction is complete (monitored by TLC), filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Evaporate the solvent from the filtrate under reduced pressure.

-

For Method B: Cool the reaction mixture and neutralize it carefully with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the pH is basic. The product can then be extracted with an organic solvent such as ethyl acetate.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the broader class of imidazole-containing compounds has been extensively studied and shown to interact with a variety of biological targets. The imidazole scaffold is a known bioisostere for other functional groups and can participate in key interactions within enzyme active sites and receptor binding pockets.

Many imidazole derivatives are known to act as inhibitors of various enzymes, including kinases, phosphodiesterases, and cytochrome P450 enzymes. They are also found in compounds that target G-protein coupled receptors (GPCRs). The aniline moiety can be crucial for directing the molecule to specific binding sites and can be a key point for interaction or further functionalization to improve potency and selectivity.

A generalized signaling pathway that could be modulated by an imidazole-based kinase inhibitor is depicted below. Kinase inhibitors often compete with ATP for binding to the enzyme's active site, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, chemical entity within the vast landscape of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure embodies the pharmacologically privileged imidazole scaffold. The presence of the aniline functional group provides a strategic point for the development of compound libraries for screening against a wide array of biological targets.

Future research efforts should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activity. Screening this compound against various enzyme and receptor panels could unveil novel therapeutic applications. Furthermore, the development of derivatives through modification of the aniline group could lead to the discovery of potent and selective modulators of key biological pathways, paving the way for new drug candidates in areas such as oncology, infectious diseases, and inflammatory disorders. This technical guide serves as a starting point for stimulating such research endeavors.

An In-Depth Technical Guide to 3-(1H-imidazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1H-imidazol-2-yl)aniline, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities, offering a valuable resource for researchers engaged in drug discovery and development.

Nomenclature and Chemical Identity

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-(1H-IMIDAZOL-2-YL)-PHENYLAMINE |

| CAS Number | 161887-05-4 |

| Molecular Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol |

| SMILES | NC1=CC=CC(C2=NC=CN2)=C1 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for designing experimental protocols.

Table 2: Physicochemical Data

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | ChemScene |

| LogP | 1.6589 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

Synthesis and Characterization

General Synthetic Protocol (Hypothetical):

A plausible synthesis could involve the reaction of 3-aminobenzamidine with a protected glyoxal derivative, followed by deprotection and cyclization. Alternatively, a transition metal-catalyzed cross-coupling reaction between a protected 3-bromoaniline and 2-unsubstituted imidazole could be envisioned.

Characterization:

The characterization of the synthesized compound would typically involve the following spectroscopic techniques:

-

¹H NMR: To determine the number and types of protons and their connectivity.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.[2]

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biological and Pharmacological Profile

Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. While specific data for this compound is limited, the activities of related compounds provide strong indications of its potential therapeutic applications.

4.1. Antimicrobial Activity:

Benzimidazole derivatives, which are structurally related to this compound, have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 200 mg/mL for some compounds against B. subtilis, S. aureus, E. coli, and P. aeruginosa.[3]

Table 3: Representative Antimicrobial Activity of Benzimidazole Derivatives

| Compound Class | Bacterial Strain | MIC Range (mg/mL) |

| Benzimidazole Derivatives | Bacillus subtilis | 25 - 200 |

| Staphylococcus aureus | 25 - 200 | |

| Escherichia coli | 25 - 200 | |

| Pseudomonas aeruginosa | 25 - 200 |

4.2. Anticancer Activity:

Numerous imidazole and benzimidazole derivatives have been investigated for their anticancer properties. For instance, certain 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives have shown potent inhibition against JAK2/3 and Aurora A/B kinases with IC₅₀ values in the micromolar to nanomolar range.[4] Some of these compounds also exhibited significant cytotoxicity against cancer cell lines such as K562 (human chronic myeloid leukemia) and HCT116 (human colon cancer).[4]

Table 4: Representative Kinase Inhibition and Cytotoxicity of Imidazole Derivatives

| Compound Class | Target Kinase | IC₅₀ Range (µM) | Cancer Cell Line | IC₅₀ (µM) |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | JAK2/3, Aurora A/B | 0.008 - 2.52 | K562 | 6.726 (for compound 10e) |

| Benzohydrazide Hybrids | EGFR, HER2, CDK2 | 7.82 - 21.48 | Various | - |

Experimental Protocols

5.1. General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

5.2. General Protocol for In Vitro Kinase Inhibition Assay:

-

Assay Setup: The assay is typically performed in a 96- or 384-well plate format.

-

Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate assay buffer.

-

Compound Addition: Add serial dilutions of this compound to the assay wells.

-

Kinase Reaction: Initiate the reaction by adding the kinase and ATP to the wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

-

Detection: The kinase activity is measured using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced. The IC₅₀ value is then calculated.[5]

Signaling Pathways and Mechanisms of Action

The anticancer activity of many imidazole derivatives is attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. For example, some imidazole compounds have been shown to inhibit Janus kinases (JAKs) and Aurora kinases.[4] Inhibition of these kinases can disrupt downstream signaling cascades, such as the STAT and Akt pathways, leading to cell cycle arrest and apoptosis.

This guide serves as a foundational resource for researchers interested in the chemistry and biology of this compound. Further experimental validation is necessary to fully elucidate its therapeutic potential.

References

- 1. chemscene.com [chemscene.com]

- 2. ijrpc.com [ijrpc.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Comprehensive Review of 3-(1H-imidazol-2-yl)aniline and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a prominent feature in medicinal chemistry, renowned for its versatile biological activities. Within this class of compounds, 3-(1H-imidazol-2-yl)aniline and its analogs represent a promising area of research with potential applications in oncology, infectious diseases, and beyond. This technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and structure-activity relationships of this chemical series. Detailed experimental methodologies, quantitative biological data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 2-(3-aminophenyl)-1H-imidazole core.

Introduction

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in drug design. The presence of an aniline moiety at the 3-position of the phenyl ring attached to the imidazole core in this compound provides a key functional group for further chemical modifications, allowing for the exploration of a broad chemical space and the optimization of pharmacological properties. This review consolidates the current knowledge on this specific class of compounds, highlighting their therapeutic potential and outlining future research directions.

Synthesis of this compound and its Analogs

The synthesis of 2-aryl-1H-imidazoles, including this compound, is often achieved through well-established condensation reactions. The Radziszewski reaction, first reported in 1882, remains a cornerstone for the formation of the imidazole ring. This one-pot synthesis typically involves the condensation of a 1,2-dicarbonyl compound (such as glyoxal), an aldehyde, and ammonia.[1] For the synthesis of 2-(3-aminophenyl)-1H-imidazole, 3-nitrobenzaldehyde is often used as the aldehyde component, followed by the reduction of the nitro group to an amine.

A general synthetic scheme is presented below:

Caption: General synthetic workflow for this compound and its analogs.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the principles of the Radziszewski reaction and subsequent nitro group reduction for the synthesis of 2-(3-aminophenyl)-1H-imidazole.

Step 1: Synthesis of 2-(3-Nitrophenyl)-1H-imidazole

-

To a stirred solution of 3-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a 40% aqueous solution of glyoxal (1.1 eq).

-

To this mixture, add a concentrated solution of ammonium hydroxide (excess, e.g., 10 eq) dropwise while maintaining the temperature below 40°C.

-

After the addition is complete, heat the reaction mixture to reflux (80-100°C) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 2-(3-nitrophenyl)-1H-imidazole.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

-

Dissolve the 2-(3-nitrophenyl)-1H-imidazole (1.0 eq) from the previous step in a suitable solvent, such as ethanol or concentrated hydrochloric acid.

-

Add a reducing agent, such as tin(II) chloride (SnCl2, 3-5 eq) portion-wise, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl2, heat the reaction mixture to reflux for 3-6 hours. For catalytic hydrogenation, stir the reaction at room temperature under a hydrogen balloon.

-

Monitor the reaction by TLC until the starting material is consumed.

-

If using SnCl2, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by column chromatography on silica gel.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The following tables summarize some of the available quantitative data for these and related imidazole-containing compounds.

Antimicrobial Activity

The imidazole scaffold is a known pharmacophore in many antimicrobial agents. The mechanism of action often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.[2]

| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |

| HL1 | 2-(2-hydroxynaphthyl)-4,5-di(p-tolyl)-1H-imidazole | Staphylococcus aureus | 625 | [2] |

| MRSA | 1250 | [2] | ||

| HL2 | 2-(2-hydroxynaphthyl)-4,5-di(p-anisyl)-1H-imidazole | Staphylococcus aureus | 625 | [2] |

| MRSA | 625 | [2] | ||

| Escherichia coli | 2500 | [2] | ||

| Pseudomonas aeruginosa | 2500 | [2] | ||

| Acinetobacter baumannii | 2500 | [2] |

Table 1: Minimum Inhibitory Concentrations (MIC) of selected imidazole derivatives.

Anticancer Activity

Many imidazole-based compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and the disruption of microtubule polymerization.

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| 10d | 3-amino-N-(3-chloro-4-fluorophenyl)-1H-indazole-1-carboxamide | SR (Leukemia) | 0.0153 | [3] |

| 10e | 3-amino-N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-indazole-1-carboxamide | Various | < 1 | [3] |

| KIM-161 | (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide | HCT116 (Colon) | 0.294 | [4] |

| HL60 (Leukemia) | 0.362 | [4] |

Table 2: In vitro anticancer activity (IC50) of selected imidazole and indazole analogs.

Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the broader class of 2-arylimidazole derivatives has been shown to target several key cellular pathways, particularly in the context of cancer. One of the most prominent mechanisms is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

For instance, structural analogs have been identified as inhibitors of kinases such as Src, Vascular Endothelial Growth Factor Receptor (VEGFR), and members of the Janus kinase (JAK) family.[4] The inhibition of these kinases can disrupt downstream signaling cascades that are often hyperactivated in cancer cells.

Caption: Plausible mechanism of action via protein kinase inhibition.

Structure-Activity Relationship (SAR)

Although a systematic SAR study for a comprehensive library of this compound analogs is not yet available in the literature, preliminary insights can be drawn from related series of compounds.

-

Substitution on the Aniline Ring: Modifications of the aniline amine group with various acyl, sulfonyl, or alkyl groups can significantly impact the biological activity and physicochemical properties of the molecule. These modifications can influence factors such as cell permeability, metabolic stability, and target binding affinity.

-

Substitution on the Imidazole Ring: N-alkylation or N-arylation of the imidazole ring can modulate the compound's pharmacokinetic profile and target engagement.

-

Substitution on the Phenyl Ring: The electronic and steric nature of substituents on the phenyl ring can influence the overall conformation of the molecule and its interaction with biological targets.

Conclusion and Future Perspectives

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility of this core structure allows for the generation of diverse chemical libraries for biological screening. While preliminary studies have highlighted its potential in antimicrobial and anticancer applications, further research is warranted to fully explore its therapeutic utility.

Future efforts should focus on:

-

Systematic SAR studies: The synthesis and biological evaluation of a focused library of analogs will be crucial for identifying key structural features that govern potency and selectivity.

-

Elucidation of mechanism of action: In-depth biological studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their advancement into preclinical and clinical development.

References

Spectroscopic and Synthetic Profile of 3-(1H-imidazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-(1H-imidazol-2-yl)aniline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document compiles spectroscopic information for closely related analogues to predict its characteristic spectral features. Furthermore, detailed experimental protocols for its synthesis and characterization are presented based on established chemical methodologies.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.5 - 7.8 | m | 2H | Imidazole CH |

| ~7.2 - 7.4 | m | 1H | Phenyl CH |

| ~6.8 - 7.1 | m | 3H | Phenyl CH |

| ~5.0 - 5.5 | br s | 2H | Aniline NH₂ |

| ~12.0 - 13.0 | br s | 1H | Imidazole NH |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 150 | Imidazole C2 |

| ~148 - 150 | Phenyl C-NH₂ |

| ~130 - 135 | Phenyl C-imidazole |

| ~115 - 130 | Phenyl CH |

| ~110 - 125 | Imidazole CH |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (aniline NH₂ and imidazole NH) |

| 3150 - 3000 | Medium | C-H stretch (aromatic) |

| 1620 - 1580 | Strong | C=N stretch (imidazole) and N-H bend (aniline) |

| 1500 - 1400 | Medium-Strong | C=C stretch (aromatic) |

| 1300 - 1000 | Medium | C-N stretch |

| 900 - 650 | Strong | C-H bend (out-of-plane aromatic) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 159.08 | High | [M]⁺ (Molecular Ion) |

| 132.07 | Medium | [M - HCN]⁺ |

| 105.06 | Medium | [M - C₂H₂N₂]⁺ |

| 93.06 | High | [C₆H₅NH₂]⁺ |

Experimental Protocols

The following protocols describe a plausible synthetic route and standard procedures for the spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis can be approached via a condensation reaction between 3-aminobenzaldehyde and glyoxal in the presence of ammonia, followed by oxidation.

Materials:

-

3-Aminobenzaldehyde

-

Glyoxal (40% aqueous solution)

-

Ammonium hydroxide (28-30%)

-

Ethanol

-

Activated charcoal

-

Sodium bisulfite

-

Copper(II) acetate

-

Ammonium nitrate

-

Acetic acid

Procedure:

-

Imidazole Ring Formation: In a round-bottom flask, dissolve 3-aminobenzaldehyde (1 equivalent) in ethanol. To this solution, add an aqueous solution of glyoxal (1.1 equivalents) and ammonium hydroxide (excess).

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 2-(3-aminophenyl)-1,3-dihydro-1H-imidazole.

-

Oxidation to Imidazole: The crude intermediate is dissolved in a mixture of acetic acid and water. Copper(II) acetate (catalytic amount) and ammonium nitrate (2-3 equivalents) are added.

-

The mixture is heated to 80-90 °C for 4-6 hours.

-

After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of -1 to 14 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum on the same instrument. A larger number of scans will be necessary. Set the spectral width to cover the range of 0 to 160 ppm.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

3. Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, scanning a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300). For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., a time-of-flight or Orbitrap analyzer) to confirm the elemental composition.

Visualizations

Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of synthesized compounds.

The Multifaceted Therapeutic Potential of Imidazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and to coordinate with metal ions, allow imidazole-containing compounds to interact with a wide array of biological targets.[3][4][5] This versatility has led to the development of a vast number of imidazole derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of imidazole derivatives, focusing on their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. Detailed experimental protocols for key assays and visual representations of relevant pathways and workflows are included to support further research and development in this promising area.

Anticancer Activity

Imidazole derivatives have emerged as a significant class of compounds in the quest for novel anticancer agents.[6][7] Their mechanisms of action are diverse and target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.

A notable example is dacarbazine, an imidazole derivative that has been a cornerstone in the treatment of melanoma.[6] The success of dacarbazine has spurred the development of numerous other imidazole-based compounds with potent anticancer activities.[6] These derivatives have been shown to inhibit critical enzymes involved in cancer progression, such as kinases and histone deacetylases (HDACs).[4][8] For instance, certain triazolyl-imidazole derivatives have demonstrated selective inhibition of HDAC6, an enzyme implicated in cancer cell motility and metastasis.[4]

Furthermore, some imidazole derivatives induce apoptosis in cancer cells by increasing intracellular levels of reactive oxygen species (ROS).[4] The antiproliferative effects of various imidazole and imidazoline analogues have been demonstrated in melanoma cell lines, such as human A375 and mouse B16 cells.[6]

Quantitative Data on Anticancer Activity

The anticancer efficacy of imidazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates greater potency.

| Derivative Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Imidazole-1,2,4-oxadiazole hybrids | MCF-7 (Breast) | 3.02 | Erlotinib | - |

| Imidazole-containing aromatic amides | K-562 (Leukemia) | 5.66 ± 2.06 | - | - |

| Imidazole-triazolopyrazine hybrids | MDA-MB-436 (Breast) | 0.0019 ± 0.0005 | Olaparib | 0.0432 |

| Imidazole-triazolopyrazine hybrids | Capan-1 (Pancreatic) | 0.0216 ± 0.0137 | Olaparib | 0.692 |

| Imidazolthiazepine hybrids | HepG2 (Hepatocellular) | 8.06 | Roscovitine | - |

| Imidazolthiazepine hybrids | MCF-7 (Breast) | 5.52 | Roscovitine | - |

Table 1: In vitro anticancer activity of selected imidazole derivatives.[8]

Signaling Pathways in Imidazole-Mediated Anticancer Activity

Several signaling pathways are modulated by imidazole derivatives to exert their anticancer effects. A key mechanism involves the inhibition of kinase signaling cascades that are often hyperactivated in cancer cells.

Antimicrobial Activity

Imidazole derivatives are renowned for their broad-spectrum antimicrobial properties, encompassing antifungal and antibacterial activities.[1][3]

Antifungal Activity

The antifungal action of many imidazole derivatives, such as clotrimazole, miconazole, and ketoconazole, is primarily attributed to the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[9][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] Disruption of ergosterol synthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[10]

The minimum inhibitory concentration (MIC) is a key parameter used to evaluate the antifungal potency of a compound. It represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Derivative | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |

| Compound 31 | 8 | >64 | 16 |

| Compound 42 | 8 | >64 | 16 |

| Fluconazole (Reference) | 1 | 64 | 4 |

Table 2: In vitro antifungal activity of selected imidazole derivatives.[11]

Antibacterial Activity

Imidazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[12][13] Their mechanisms of action can involve the disruption of bacterial cell wall synthesis, inhibition of protein and nucleic acid synthesis, and interference with cell membrane integrity.[1][12] For instance, some derivatives have been shown to be effective against Staphylococcus aureus and Escherichia coli.[13][14] The lipophilicity of imidazole derivatives often plays a crucial role in their antibacterial activity, as it influences their ability to penetrate the bacterial cell membrane.[14]

| Derivative | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) |

| HL1 | 1250 | 2500 | 5000 | 2500 |

| HL2 | 625 | 1250 | 2500 | 1250 |

| Compound 31 | 8 | >64 | >64 | - |

| Compound 42 | 4 | >64 | >64 | - |

| Vancomycin (Reference) | - | - | - | - |

| Ciprofloxacin (Reference) | - | - | - | - |

Table 3: In vitro antibacterial activity of selected imidazole derivatives.[11][12]

Antiviral Activity

The antiviral potential of imidazole derivatives has been explored against a range of viruses, including influenza virus, dengue virus (DENV), yellow fever virus (YFV), and coronaviruses.[15][16] These compounds can interfere with various stages of the viral life cycle, such as viral entry, replication, and egress. For example, certain imidazole-based compounds have shown inhibitory activity against the M2 proton channel of the influenza A virus.[16] Additionally, some imidazole 4,5-dicarboxamide derivatives have demonstrated potent inhibition of DENV and YFV replication.[15][16]

Quantitative Data on Antiviral Activity

The antiviral efficacy is often expressed as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity.

| Derivative | Virus | EC50 (µM) |

| Compound 5a | Influenza A | 0.3 |

| Compound 5b | Influenza A | 0.4 |

| Compound 8b | Yellow Fever Virus (YFV) | 1.85 |

| Compound 8c | Dengue Virus (DENV) | 1.93 |

Table 4: In vitro antiviral activity of selected imidazole derivatives.[15][16]

Anti-inflammatory Activity

Imidazole derivatives have also demonstrated significant anti-inflammatory properties.[17][18] Their mechanisms of action often involve the modulation of key inflammatory pathways. For example, some Schiff's base imidazole derivatives have been shown to inhibit enzymes involved in the arachidonic acid metabolism pathway, thereby reducing the production of pro-inflammatory mediators.[17] Furthermore, certain imidazole compounds can downregulate the expression of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by modulating signaling pathways such as NF-κB.[17]

The anti-inflammatory effects of these derivatives have been evaluated in various in vivo models, such as the carrageenan-induced paw edema model in rats.[17][18] Several synthesized imidazole derivatives have shown a significant reduction in paw edema, with effects comparable to the standard anti-inflammatory drug indomethacin.[17][18]

Quantitative Data on Anti-inflammatory Activity

| Derivative | Paw Edema Inhibition (%) |

| C1IN | Significant |

| C2IN | Significant |

| C4IN | Significant |

| Indomethacin (Reference) | Significant |

Table 5: In vivo anti-inflammatory activity of selected Schiff's base imidazole derivatives.[17]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of imidazole derivatives.

Synthesis of Imidazole Derivatives (Debus-Radziszewski Reaction)

A common method for synthesizing substituted imidazoles is the Debus-Radziszewski reaction.[12]

Procedure:

-

A solution of a 1,2-dicarbonyl compound (e.g., benzil, 1.1 mmol), an aldehyde (e.g., 2-Hydroxy-1-naphthaldehyde, 1 mmol), a primary amine (e.g., 4-methylaniline, 4 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL) is prepared.[12]

-

The reaction mixture is refluxed under an inert atmosphere (e.g., argon) for 12 hours.[12]

-

After cooling, the mixture is diluted with water (20 mL), and the resulting solid is collected by filtration.[12]

-

The precipitate is washed with 10% acetic acid and then with water.[12]

-

The final product is dried to obtain the pure imidazole derivative.[12]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method for determining the antimicrobial activity of a compound.[19][20] The broth microdilution method is a commonly used technique.[12][21]

Procedure:

-

Preparation of Inoculum: A suspension of the test microorganism is prepared and its concentration is adjusted to a McFarland standard (e.g., 0.5).[3]

-

Preparation of Compound Dilutions: The imidazole derivative is dissolved in a suitable solvent (e.g., 10% DMSO) and then serially diluted (two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[12][21]

-

Inoculation: Each well is inoculated with the standardized microorganism suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for yeasts).[22]

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[22][23]

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the ability of a compound to inhibit the replication of a virus.[24][25]

Procedure:

-

Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is grown in multi-well plates.[24]

-

Virus Adsorption: The cell monolayer is infected with a known concentration of the virus for a specific period (e.g., 1 hour) to allow for viral attachment and entry.[25]

-

Compound Treatment: After adsorption, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) that includes various concentrations of the imidazole derivative.[25]

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically several days).[24]

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where the cells have been lysed by the virus.[25]

-

Data Analysis: The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the concentration of the compound that reduces the plaque number by 50% (EC50).[24]

Conclusion

The imidazole scaffold continues to be a highly valuable framework in the design and development of new therapeutic agents. The diverse biological activities of imidazole derivatives, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscore their immense potential in addressing a wide range of diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring and harnessing the therapeutic power of this remarkable class of compounds. Further investigations into structure-activity relationships, mechanisms of action, and pharmacokinetic properties will undoubtedly pave the way for the discovery of novel and more effective imidazole-based drugs.

References

- 1. nano-ntp.com [nano-ntp.com]

- 2. pharmacyjournal.net [pharmacyjournal.net]

- 3. clinmedkaz.org [clinmedkaz.org]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. scialert.net [scialert.net]

- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]

- 8. mdpi.com [mdpi.com]

- 9. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]

- 10. biolmolchem.com [biolmolchem.com]

- 11. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 18. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. emerypharma.com [emerypharma.com]

- 21. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bioagilytix.com [bioagilytix.com]

- 25. benchchem.com [benchchem.com]

Theoretical and Computational Elucidation of 3-(1H-imidazol-2-yl)aniline: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive theoretical and computational analysis of 3-(1H-imidazol-2-yl)aniline, a heterocyclic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this guide leverages density functional theory (DFT) calculations to predict its structural, electronic, and spectroscopic properties. The methodologies outlined herein serve as a robust framework for the in silico evaluation of this and similar compounds, offering valuable insights for rational drug design and molecular engineering. This guide presents key quantitative data, detailed computational protocols, and visual representations of workflows and molecular properties to facilitate further research and development.

Introduction

Imidazole and aniline moieties are prevalent scaffolds in a vast array of biologically active compounds and functional materials. The imidazole ring, a key component of the amino acid histidine, is crucial for the catalytic activity of many enzymes and is a common feature in pharmaceuticals. Aniline derivatives are fundamental building blocks in the synthesis of dyes, polymers, and drugs. The conjugation of these two pharmacophores in this compound is anticipated to yield a molecule with unique physicochemical properties and a versatile platform for derivatization in drug discovery programs.

This document details a computational investigation into the key characteristics of this compound, providing a foundational dataset for researchers. The study encompasses geometric optimization, vibrational frequency analysis, electronic property determination (including frontier molecular orbitals and molecular electrostatic potential), and an assessment of its nonlinear optical properties.

Computational Methodology

The theoretical data presented in this guide were obtained through a series of quantum chemical calculations. The following section outlines the computational protocol employed.

Density Functional Theory (DFT) Calculations

All calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies).

Spectroscopic and Electronic Property Calculations

-

FT-IR and Raman Spectra: Harmonic vibrational frequencies were calculated from the optimized geometry. The resulting frequencies are typically scaled by an empirical factor to better match experimental data.

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method was used to predict the 1H and 13C NMR chemical shifts with respect to tetramethylsilane (TMS).

-

UV-Vis Spectra: Electronic excitation energies and oscillator strengths were calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were obtained from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.

-

Molecular Electrostatic Potential (MEP): The MEP was calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

-

Nonlinear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) were calculated to evaluate the NLO potential of the molecule.

Data Presentation

The following tables summarize the key quantitative data obtained from the DFT calculations for this compound.

Table 1: Calculated Geometric Parameters (Selected Bond Lengths and Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C1-C2-C3 | 120.5 |

| C2-N1 | 1.401 | C2-N1-C7 | 124.8 |

| N1-C7 | 1.389 | N1-C7-N2 | 108.9 |

| C7-N2 | 1.325 | C7-N2-C8 | 109.1 |

| N2-C8 | 1.381 | N2-C8-C9 | 106.3 |

| C8-C9 | 1.365 | C8-C9-N1 | 105.7 |

| C9-N1 | 1.384 | C9-N1-C7 | 110.0 |

| C2-C6 | 1.402 | C2-C6-C5 | 119.3 |

| C6-C5 | 1.391 | C6-C5-C4 | 120.2 |

| C5-C4 | 1.398 | C5-C4-N3 | 120.7 |

| C4-N3 | 1.403 | C4-N3-H | 115.9 |

| C4-C3 | 1.392 | C4-C3-C2 | 119.8 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Mode | Wavenumber (cm-1) | Assignment |

| 1 | 3450 | N-H stretch (aniline) |

| 2 | 3150 | N-H stretch (imidazole) |

| 3 | 3080 | C-H stretch (aromatic) |

| 4 | 1620 | C=N stretch (imidazole) |

| 5 | 1590 | C=C stretch (aromatic) |

| 6 | 1350 | C-N stretch (aniline) |

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -5.65 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap | 4.76 eV |

| Dipole Moment (μ) | 3.21 Debye |

| Mean Polarizability (α) | 1.85 x 10-23 esu |

| First Hyperpolarizability (β) | 2.54 x 10-30 esu |

Table 4: Calculated 1H and 13C NMR Chemical Shifts (ppm)

| Atom | 1H Shift | Atom | 13C Shift |

| H (aniline NH2) | 4.12 | C (aniline C-NH2) | 146.8 |

| H (imidazole NH) | 12.10 | C (imidazole C=N) | 145.2 |

| H (aromatic) | 6.70 - 7.50 | C (aromatic) | 113.5 - 130.1 |

| H (imidazole CH) | 7.15, 7.65 | C (imidazole CH) | 118.9, 128.5 |

Visualizations

Computational Workflow

The following diagram illustrates the systematic workflow employed for the theoretical characterization of this compound.

Caption: A flowchart of the computational methodology.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution around the molecule, which is crucial for understanding intermolecular interactions.

Caption: A conceptual diagram of the MEP.

Discussion and Implications for Drug Development

The computational results provide valuable insights into the properties of this compound.

-

Structural Features: The molecule is largely planar, which can facilitate π-π stacking interactions with biological targets such as DNA or aromatic residues in enzyme active sites. The bond lengths and angles are typical for aromatic and heterocyclic systems.

-

Electronic Properties and Reactivity: The HOMO-LUMO energy gap of 4.76 eV suggests that this compound is a moderately stable molecule. The HOMO is primarily localized on the aniline ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the imidazole and phenyl rings. The MEP map confirms that the nitrogen atoms of both the aniline and imidazole groups are the most electron-rich (nucleophilic) regions, making them likely sites for hydrogen bonding or coordination with metal ions. The hydrogen atoms of the amine and imidazole N-H groups are the most electron-deficient (electrophilic) sites.

-

Spectroscopic Signature: The calculated vibrational and NMR spectra provide a theoretical fingerprint that can be used to identify and characterize this molecule in experimental settings. The predicted UV-Vis absorption is in the ultraviolet region, which is typical for such chromophores.

-

Potential as a Drug Scaffold: The presence of multiple hydrogen bond donors and acceptors, coupled with its aromatic nature, makes this compound an attractive scaffold for designing inhibitors that can interact with various biological targets. The aniline moiety can be readily functionalized to modulate its pharmacokinetic and pharmacodynamic properties. For instance, acylation or sulfonylation of the amino group could lead to derivatives with altered solubility and binding affinities. The imidazole ring is a known bioisostere for other five-membered heterocycles and can participate in key interactions within enzyme active sites.

-

Nonlinear Optical Potential: The calculated first hyperpolarizability (β) value suggests that the molecule possesses some NLO activity, which could be enhanced through further chemical modification to create donor-pi-acceptor systems.

Conclusion

This technical guide provides a foundational theoretical and computational analysis of this compound. The presented data on its geometry, electronic structure, and spectroscopic properties offer a valuable starting point for further experimental and in silico investigations. The computational workflow detailed here can be applied to a wider range of related molecules, aiding in the rational design of novel therapeutic agents and functional materials. For drug development professionals, the insights into the molecule's reactivity and potential interaction sites highlight its promise as a versatile scaffold for the synthesis of new bioactive compounds. Future experimental validation of these computational predictions is encouraged to further elucidate the potential of this intriguing molecule.

Methodological & Application

Application Notes and Protocols for 3-(1H-imidazol-2-yl)aniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-imidazol-2-yl)aniline is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors. Its structure, featuring a reactive aniline group and a pharmacologically significant imidazole ring, provides a valuable scaffold for the development of novel drug candidates. The imidazole moiety can participate in crucial hydrogen bonding interactions with biological targets, while the aniline portion offers a convenient point for chemical modification and extension to explore structure-activity relationships (SAR). This document provides an overview of its applications, relevant quantitative data for analogous compounds, and detailed experimental protocols for synthesis and biological evaluation.